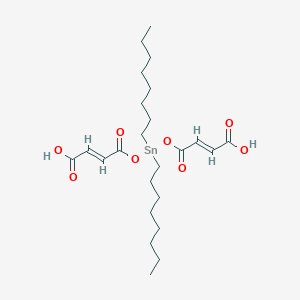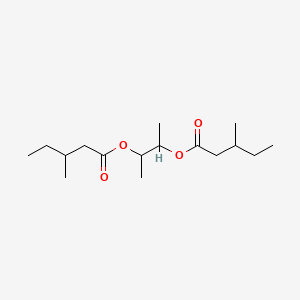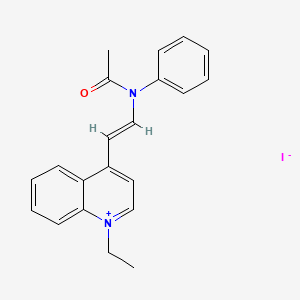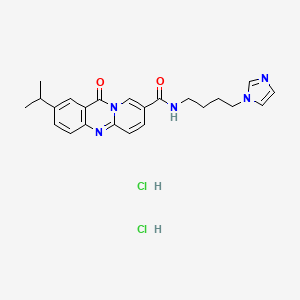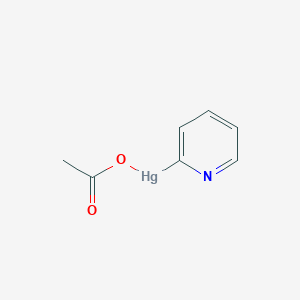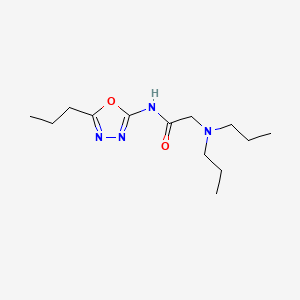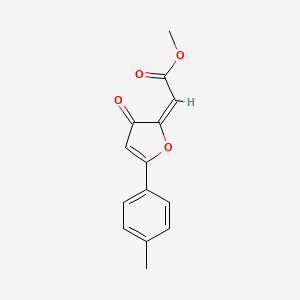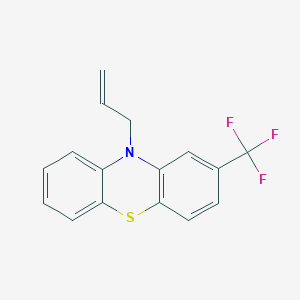
10-Allyl-2-(trifluoromethyl)-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Allyl-2-(trifluoromethyl)-10H-phenothiazine: is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistaminic agents. The presence of an allyl group and a trifluoromethyl group in this compound potentially enhances its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-Allyl-2-(trifluoromethyl)-10H-phenothiazine typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine as the core structure.
Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent like trifluoromethyl iodide under specific conditions, often involving a catalyst such as copper(I) iodide.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the phenothiazine ring, potentially converting it to dihydrophenothiazine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Hydrogen gas in the presence of a palladium catalyst for hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Dihydrophenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science:
Biology and Medicine:
Pharmacology: Research into its potential as an antipsychotic or antihistaminic agent, similar to other phenothiazines.
Biological Probes: Used in studies to understand the interaction of phenothiazine derivatives with biological targets.
Industry:
Dyes and Pigments: Phenothiazine derivatives are used in the production of dyes and pigments due to their vibrant colors.
Agriculture: Potential use as a pesticide or fungicide.
Mécanisme D'action
The mechanism of action of 10-Allyl-2-(trifluoromethyl)-10H-phenothiazine is not fully understood but is believed to involve:
Molecular Targets: Interaction with dopamine receptors, similar to other phenothiazines, which may explain its potential antipsychotic effects.
Pathways: Modulation of neurotransmitter pathways, particularly those involving dopamine and serotonin.
Comparaison Avec Des Composés Similaires
- 10-Allyl-2-cyano-phenothiazine
- 10-Allyl-2-chloro-phenothiazine
Comparison:
- 10-Allyl-2-cyano-phenothiazine: The presence of a cyano group instead of a trifluoromethyl group may alter its electronic properties and reactivity.
- 10-Allyl-2-chloro-phenothiazine: The chloro group can participate in different substitution reactions compared to the trifluoromethyl group, potentially leading to different biological activities.
Uniqueness: The trifluoromethyl group in 10-Allyl-2-(trifluoromethyl)-10H-phenothiazine imparts unique electronic properties, making it potentially more reactive and biologically active compared to its cyano and chloro analogs.
Propriétés
Numéro CAS |
2514763-70-1 |
|---|---|
Formule moléculaire |
C16H12F3NS |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
10-prop-2-enyl-2-(trifluoromethyl)phenothiazine |
InChI |
InChI=1S/C16H12F3NS/c1-2-9-20-12-5-3-4-6-14(12)21-15-8-7-11(10-13(15)20)16(17,18)19/h2-8,10H,1,9H2 |
Clé InChI |
QHYPSHDIWKPYKH-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



